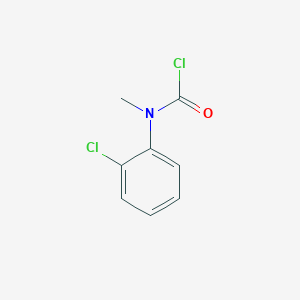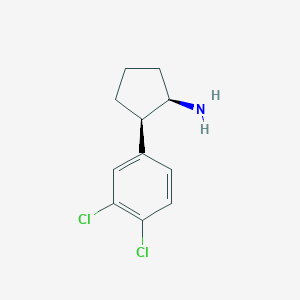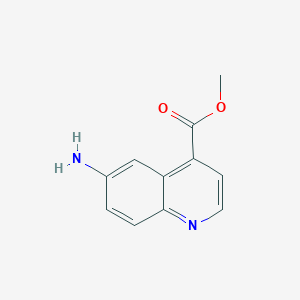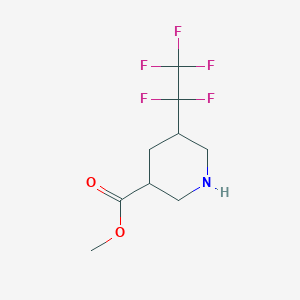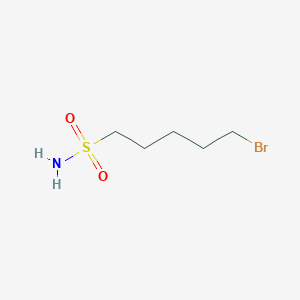
5-Bromopentane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopentane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is particularly interesting due to its bromine atom, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromopentane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . Another method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide, followed by reaction with an amine .
Industrial Production Methods
In industrial settings, the synthesis of sulfonamides, including this compound, often involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective but requires careful control of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromopentane-1-sulfonamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions.
Substitution Reactions: The sulfonamide group can be substituted under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and other substituted compounds.
Oxidation: Products include sulfonic acids.
Scientific Research Applications
5-Bromopentane-1-sulfonamide has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial and antiviral properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromopentane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis. This inhibition prevents bacterial replication .
Comparison with Similar Compounds
Similar Compounds
5-Bromopentane: A simple bromoalkane without the sulfonamide group.
Pentane-1-sulfonamide: Lacks the bromine atom.
Other Bromoalkanes: Such as 2-Bromopentane and 1-Bromopentane
Uniqueness
5-Bromopentane-1-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group
Properties
Molecular Formula |
C5H12BrNO2S |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
5-bromopentane-1-sulfonamide |
InChI |
InChI=1S/C5H12BrNO2S/c6-4-2-1-3-5-10(7,8)9/h1-5H2,(H2,7,8,9) |
InChI Key |
VDDTXUBZDIUSFH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)N)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)
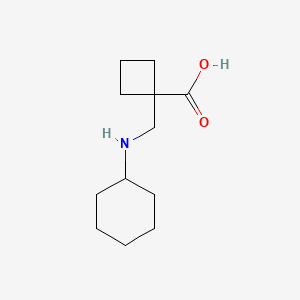
![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)

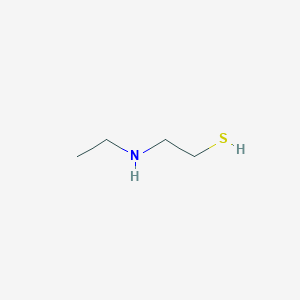
![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)
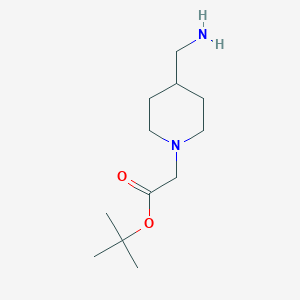
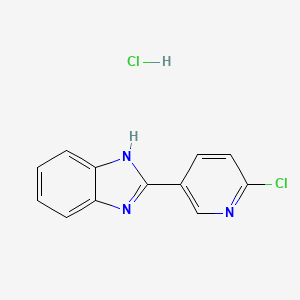

![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)
